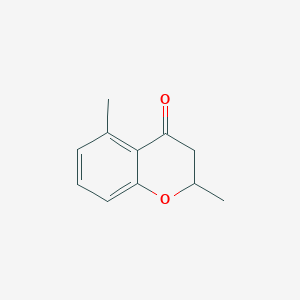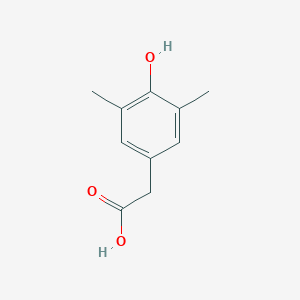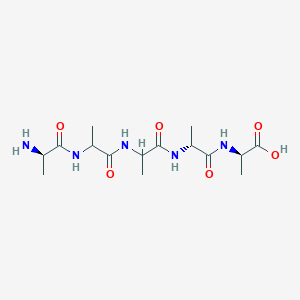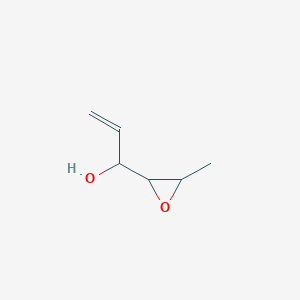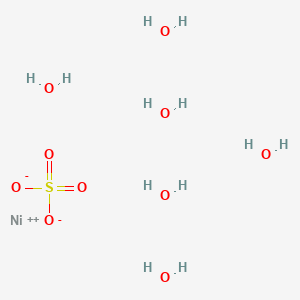![molecular formula C8H13N B158507 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole CAS No. 139218-89-6](/img/structure/B158507.png)
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDP is a pyrrole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
作用机制
The mechanism of action of 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the production of pro-inflammatory cytokines and the growth of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of cancer cell growth, and the induction of apoptosis in cancer cells. This compound has also been shown to have antibacterial activity against Gram-positive bacteria. In addition, this compound has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One advantage of using 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole in lab experiments is its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound is also relatively easy to synthesize and can be obtained in high yields. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are many future directions for 5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole research, including the development of this compound derivatives with improved therapeutic properties, the investigation of the mechanism of action of this compound, and the evaluation of the safety and efficacy of this compound in vivo. In addition, this compound may have potential applications in other fields, such as agriculture and food science, due to its antibacterial properties. Further research is needed to fully explore the potential applications of this compound in various fields.
合成方法
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole can be synthesized through various methods, including the condensation of 1,4-diketones and primary amines, the reaction of aldehydes and primary amines, and the reaction of α,β-unsaturated ketones and primary amines. The most common method of synthesizing this compound is the reaction of 1,4-diketones and primary amines. This method involves the condensation of 1,4-diketones with primary amines in the presence of a catalyst, such as acetic acid or p-toluenesulfonic acid, to form this compound.
科学研究应用
5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and leukemia cells. In addition, this compound has been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes.
属性
CAS 编号 |
139218-89-6 |
|---|---|
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
5-[(E)-but-1-enyl]-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-2-3-5-8-6-4-7-9-8/h3,5H,2,4,6-7H2,1H3/b5-3+ |
InChI 键 |
XOFGPSGUVUQYAJ-HWKANZROSA-N |
手性 SMILES |
CC/C=C/C1=NCCC1 |
SMILES |
CCC=CC1=NCCC1 |
规范 SMILES |
CCC=CC1=NCCC1 |
同义词 |
2H-Pyrrole,5-(1-butenyl)-3,4-dihydro-,(E)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



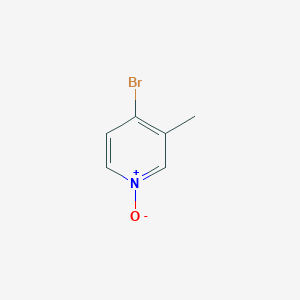

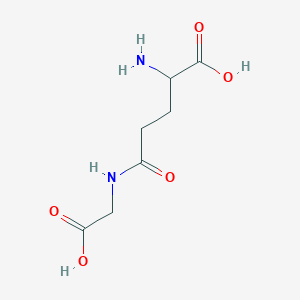
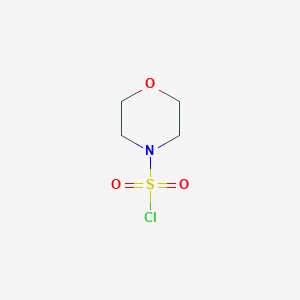
![[(1R,2R)-2-(Aminomethyl)cyclobutyl]methylamine](/img/structure/B158434.png)

